Ethyl aminoacetate hydrochloride
Overview
Description
Ethyl aminoacetate hydrochloride, also known as ethyl glycinate hydrochloride, is a chemical compound with the molecular formula C4H10ClNO2. It is a white crystalline powder that is soluble in water and alcohol. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl aminoacetate hydrochloride can be synthesized through the esterification of glycine with ethanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Esterification: Glycine is reacted with ethanol in the presence of hydrochloric acid to form ethyl glycinate.
Hydrochloride Formation: The ethyl glycinate is then treated with hydrochloric acid to form this compound.
The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl aminoacetate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.
Hydrolysis: The ester group can be hydrolyzed to form glycine and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Condensation: Reagents such as aldehydes and ketones are used, often in the presence of a catalyst like acetic acid.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution Reactions: Products include substituted amino acids and esters.
Condensation Reactions: Products are typically Schiff bases or imines.
Hydrolysis: The major products are glycine and ethanol.
Scientific Research Applications
Ethyl aminoacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including peptides and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active molecules and is used in studies involving amino acid metabolism.
Medicine: It is used in the development of drugs and therapeutic agents, particularly those involving amino acid derivatives.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl aminoacetate hydrochloride involves its ability to participate in various chemical reactions due to the presence of both amino and ester functional groups. These groups allow it to act as a nucleophile in substitution reactions and as a reactant in condensation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Ethyl aminoacetate hydrochloride is similar to other amino acid esters, such as mthis compound and propyl aminoacetate hydrochloride. it is unique in its specific reactivity and solubility properties, which make it particularly useful in certain synthetic and research applications.
Similar Compounds
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Propyl aminoacetate hydrochloride: Similar in structure but with a propyl group instead of an ethyl group.
Ethyl glycinate: The non-hydrochloride form of ethyl aminoacetate.
This compound stands out due to its balance of reactivity and stability, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(2-ethoxy-2-oxoethyl)azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTWXQXDMWILOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[NH3+].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
459-73-4 (Parent) | |
Record name | Glycine, ethyl ester, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
139.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-33-6 | |
Record name | Glycine ethyl ester hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, ethyl ester, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, ethyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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